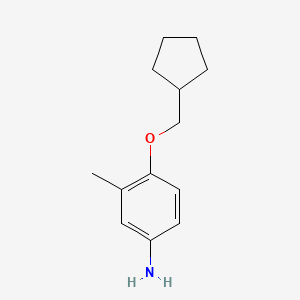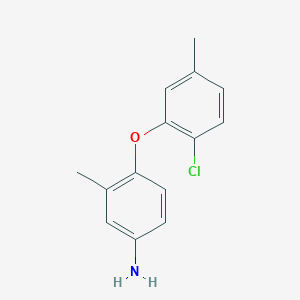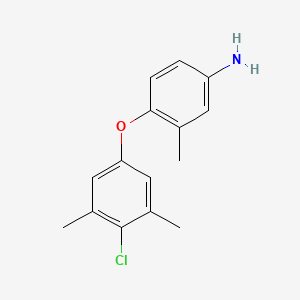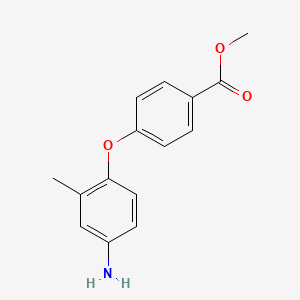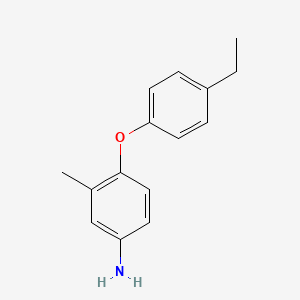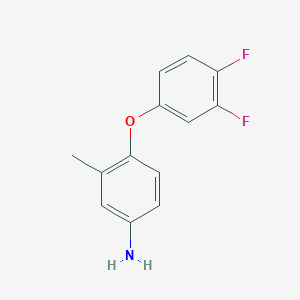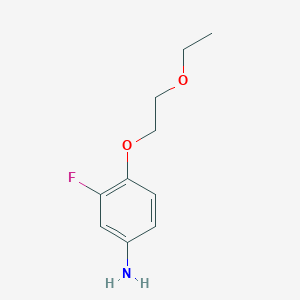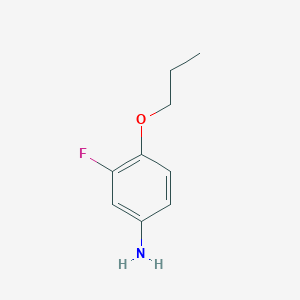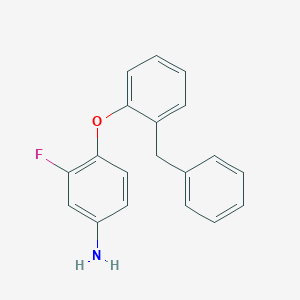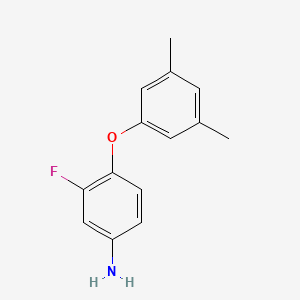![molecular formula C17H20FNO B3172818 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline CAS No. 946742-50-3](/img/structure/B3172818.png)
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline
Overview
Description
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline, also known as 4-F-TPPA, is an aniline derivative that has numerous applications in both scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-F-TPPA has been used in the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of several biologically active compounds.
Scientific Research Applications
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has been used in various scientific research applications. It has been used in the synthesis of several biologically active compounds such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of several drugs, such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). In addition, this compound has been used in the synthesis of several pesticides, such as the insecticide fipronil.
Mechanism of Action
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is an aniline derivative, and as such, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound is believed to inhibit the activity of COX-2, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been used in the synthesis of several drugs, such as celecoxib, which is used to treat arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. In addition, it is soluble in organic solvents, making it easy to work with in the lab. However, it is important to note that this compound is an aniline derivative, and as such, it is toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline. It could be used in the synthesis of new drugs and pesticides, as well as in the synthesis of new biologically active compounds. In addition, it could be used in the synthesis of new materials for use in drug delivery systems. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
properties
IUPAC Name |
3-fluoro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIUQXVBHJSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



